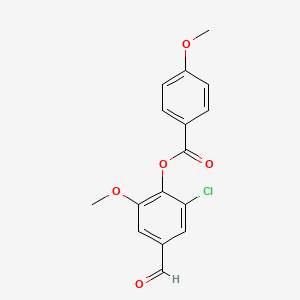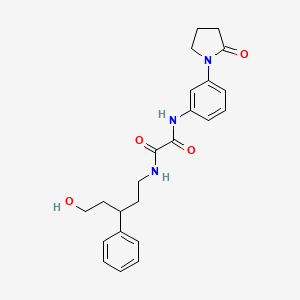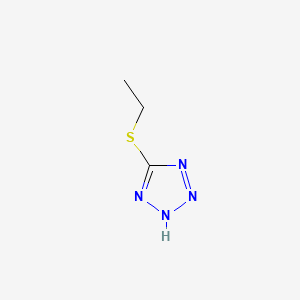![molecular formula C15H18N2O2S B2498753 N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252369-01-9](/img/structure/B2498753.png)
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as BMS-816336, is a novel small molecule inhibitor that has shown potential in treating various diseases. It belongs to the class of compounds known as cyclopentyl amides and has a chemical formula of C16H19NO2S.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves the inhibition of protein kinase C theta, which is involved in the regulation of immune response. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide can suppress the activation of T cells, which play a crucial role in the immune response. This can lead to the suppression of various autoimmune diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Additionally, it has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its potent inhibitory activity against protein kinase C theta. This makes it a promising candidate for the treatment of various autoimmune diseases. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One potential direction is to investigate its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to develop more potent analogs of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide that have improved solubility and pharmacokinetic properties. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide in vivo.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxythiophenol with 1-cyanocyclopentene in the presence of a base to form the corresponding thioether. This intermediate is then reacted with chloroacetyl chloride to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential in treating various diseases. It has been shown to have potent inhibitory activity against several enzymes, including the protein kinase C theta, which is involved in the regulation of immune response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-12-6-2-3-7-13(12)20-10-14(18)17-15(11-16)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVERRSYUJNUTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)


![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)